molecular formula C13H18O2 B7939625 1-(3-Isopropoxyphenyl)-2-methylpropan-1-one

1-(3-Isopropoxyphenyl)-2-methylpropan-1-one

Cat. No.: B7939625
M. Wt: 206.28 g/mol
InChI Key: PMHLOBFSHUQMKC-UHFFFAOYSA-N
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Description

1-(3-Isopropoxyphenyl)-2-methylpropan-1-one is a ketone derivative characterized by a phenyl ring substituted with an isopropoxy group at the 3-position and a 2-methylpropan-1-one moiety. The isopropoxy group at the 3-position may influence steric and electronic interactions, affecting solubility, metabolic stability, and target binding compared to other substituents .

Properties

IUPAC Name

2-methyl-1-(3-propan-2-yloxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(2)13(14)11-6-5-7-12(8-11)15-10(3)4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHLOBFSHUQMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=CC=C1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Isopropoxyphenyl)-2-methylpropan-1-one typically involves the reaction of 3-isopropoxybenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of methylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent, followed by acid work-up to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isopropoxyphenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1-(3-Isopropoxyphenyl)-2-methylpropan-1-one has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets involved in various diseases.

  • Mechanism of Action : The compound is believed to act on specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways.

Biological Studies

Research indicates that this compound may serve as a valuable tool in biological assays to study enzyme interactions and receptor binding. It can be utilized to explore mechanisms of action for drugs targeting similar pathways.

Material Science

In material science, this compound can be used as an intermediate in the synthesis of polymers and coatings. Its unique properties allow for the development of materials with specific functionalities.

Case Study 1: PDE Inhibition

A study published in Pharmacological Reviews highlighted the role of similar compounds in inhibiting phosphodiesterase enzymes, which are implicated in various inflammatory diseases. The research indicated that derivatives of this compound could exhibit similar inhibitory effects, leading to potential therapeutic applications in conditions like asthma and COPD .

Case Study 2: Synthesis of Advanced Materials

In a recent publication, researchers demonstrated the use of this compound as a precursor for synthesizing advanced polymeric materials. The study showed that incorporating this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 1-(3-Isopropoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-methylpropan-1-one

  • Structure : Features a methoxy group at the 4-position instead of 3-isopropoxy.
  • Properties :
    • Molecular weight: 178.23 g/mol (vs. ~220 g/mol for the target compound).
    • NMR Data: δ 7.94–7.84 (m, 2H, aromatic), 3.79 (s, 3H, OCH₃), 1.13 (d, 6H, CH(CH₃)₂) .
  • Applications : Used as a synthetic intermediate in palladacycle pre-catalysts for organic transformations .

1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one

  • Structure : Halogenated phenyl ring (3-Cl, 2-F) enhances electrophilicity.
  • Properties :
    • Molecular weight: 200.64 g/mol.
    • Higher lipophilicity (Cl and F substituents) compared to alkoxy-substituted analogs .
  • Applications: No direct bioactivity reported; used in life science product libraries .

1-(4-Ethylphenyl)-2-methylpropan-1-one

  • Structure : Ethyl group at the 4-position introduces steric bulk.
  • Properties :
    • Predicted lower polarity than methoxy or halogen analogs.
  • Applications: No specific bioactivity noted; primarily a chemical intermediate .

Antiviral and Antibacterial Derivatives

  • 1-(2,4-Dihydroxy-6-methoxyphenyl)-2-methylpropan-1-one (Compound 19): Exhibited antiviral activity at 5 μg/disk, inhibiting cytotoxic effects of viruses.

CFTR Modulators

  • I1381 (1-(3-Amino-6-methoxy-1H-indazol-1-yl)-2-methylpropan-1-one): Acts as a CFTR inhibitor. The indazolyl-amino group enables interactions with ion channel targets, unlike the simpler phenyl-ketone scaffold of the target compound .

Psychoactive Cathinones

  • 2-(Methylamino)-1-(3-methylphenyl)propan-1-one (3-MMC): A psychoactive cathinone with stimulant effects. The methylamino group at C2 distinguishes it from non-amine ketones, highlighting the role of amine functionality in CNS activity .

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Substituents Key Applications Source
This compound* ~220 (estimated) 3-OCH(CH₃)₂ Synthetic intermediate, drug discovery Inferred
1-(4-Methoxyphenyl)-2-methylpropan-1-one 178.23 4-OCH₃ Catalysis, organic synthesis
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one 200.64 3-Cl, 2-F Life science research
1-(3-Amino-6-methoxy-1H-indazol-1-yl)-2-methylpropan-1-one (I1381) 259.29 Indazolyl-amino CFTR inhibition

Key Findings and Implications

Substituent Position and Bioactivity: Electron-donating groups (e.g., 4-OCH₃) enhance stability and solubility, favoring synthetic applications . Bulky groups (e.g., isopropoxy) may reduce metabolic degradation but could hinder target binding .

Structural Complexity and Target Specificity: Incorporation of heterocycles (e.g., indazolyl in I1381) confers specificity toward biological targets like CFTR . Amino groups (e.g., in 3-MMC) are critical for CNS activity, whereas non-amine ketones are more common in antiviral or catalytic roles .

Synthetic Utility: Simple aryl ketones (e.g., 4-methoxy derivative) serve as versatile intermediates in organometallic catalysis .

Biological Activity

1-(3-Isopropoxyphenyl)-2-methylpropan-1-one, a compound with significant potential in medicinal chemistry, has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

The molecular formula of this compound is C13H18OC_{13}H_{18}O. It features a ketone functional group and an isopropoxy substituent on the phenyl ring, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its role as a ligand in various biochemical pathways. It interacts with specific receptors and enzymes, potentially modulating their activity. The compound's lipophilicity, due to the isopropoxy group, enhances its ability to cross biological membranes, facilitating its action at target sites.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α, suggesting potential applications in treating inflammatory disorders .
  • Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through the modulation of cell cycle-related proteins . Its selective cytotoxicity against tumor cells highlights its potential as an anticancer agent.
  • Neuroprotective Effects : The compound has been linked to neuroprotective properties, possibly through the regulation of oxidative stress markers and enhancement of neurotrophic factors.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Study : In a controlled experiment, the compound was administered to animal models exhibiting inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups .
  • Cancer Cell Line Testing : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound led to decreased cell viability and increased markers of apoptosis. The compound was particularly effective against triple-negative breast cancer cells .
  • Neuroprotective Research : A study exploring the neuroprotective effects found that the compound reduced oxidative stress in neuronal cells subjected to hypoxic conditions, indicating its potential for treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Biological ActivityEffect/OutcomeReference
Anti-inflammatoryInhibition of TNF-α release
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress

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